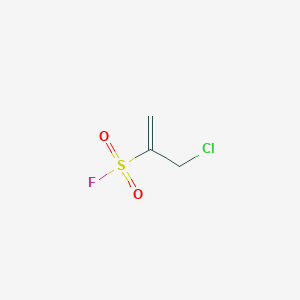

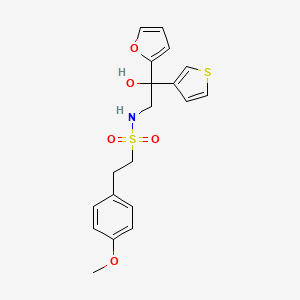

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide, commonly known as ABCC9 activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied for its ability to activate ATP-sensitive potassium (KATP) channels, which are involved in regulating various physiological processes.

科学的研究の応用

Serotonin-3 Receptor Antagonism

A study focused on the development of potent serotonin-3 (5-HT3) receptor antagonists, where derivatives of 2-alkoxy-4-amino-5-chlorobenzamide were synthesized, including compounds with heteroalicyclic rings like azepane. These compounds were evaluated for their 5-HT3 receptor antagonistic activity, showing potent activity without significant 5-HT4 receptor binding affinity, highlighting their potential application in treating conditions associated with the serotonin system (Harada et al., 1995).

Synthesis of 2-Substituted 2H-Azepines

Another research explored the reaction of 2-methoxy-3H-azepine with N-bromosuccinimide (NBS), leading to efficient synthesis of 2-substituted 2H-azepines. This reaction, under specific conditions, yielded derivatives through a regioselective adduct formation, demonstrating the chemical versatility of azepane-containing compounds in synthetic chemistry (Cordonier et al., 2005).

PKB Inhibitors

Research into novel azepane derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA) was conducted. Modifications of the azepane structure resulted in compounds with significant in vitro inhibitory activity against PKA and PKB-alpha, showing potential for therapeutic applications in diseases associated with these enzymes (Breitenlechner et al., 2004).

Herbicidal Activity

A group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrated herbicidal activity on annual and perennial grasses, indicating potential agricultural applications for benzamide derivatives in managing unwanted vegetation (Viste et al., 1970).

Photoinduced Biological Control

Investigations into azobenzene derivatives for controlling biological targets in vivo through photoisomerization highlight the potential of azepane and benzamide structures in developing optically controlled drugs, offering precise temporal and spatial control over drug activity (Dong et al., 2015).

特性

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c18-16-10-4-3-9-15(16)17(21)19-11-5-8-14-20-12-6-1-2-7-13-20/h3-4,9-10H,1-2,6-7,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFTISKOYBGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)

![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2995774.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2995777.png)

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)